3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione
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Overview
Description
3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an aminopropyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione typically involves the reaction of ethylmethylimidazolidine with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminopropyl group in the compound can participate in nucleophilic substitution reactions with halogenated compounds, resulting in the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Scientific Research Applications
3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione has been extensively studied for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: A silane compound used for surface functionalization and modification.
3-Aminopropyltrimethoxysilane: Similar to 3-Aminopropyltriethoxysilane but with different alkoxy groups.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, enhancing its reactivity and applications.
Uniqueness
3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione stands out due to its unique imidazolidine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-3-9(2)7(13)12(6-4-5-10)8(14)11-9/h3-6,10H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXXJKJRCIVLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CCCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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